molecular formula C42H66O18 B085951 Thevetin CAS No. 11018-93-2

Thevetin

Numéro de catalogue: B085951
Numéro CAS: 11018-93-2
Poids moléculaire: 859 g/mol
Clé InChI: GZVMBXDQUQRICT-TZNWHQCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

. These glycosides are known for their potent effects on the heart, making them both valuable and dangerous.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thevetin can be extracted from the seeds of Thevetia peruviana. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The seeds are ground into a fine powder and then subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate the specific glycosides .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Thevetia peruviana. The seeds are harvested, dried, and then processed to extract the glycosides. The process includes solvent extraction, filtration, and purification steps to ensure the isolation of pure this compound compounds .

Analyse Des Réactions Chimiques

Types of Reactions: Thevetin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis Products: Glucose, digitalose, and a sterol.

    Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

    Reduction Products: Reduced forms of this compound glycosides.

Applications De Recherche Scientifique

Cardiac Function Studies

Thevetin serves as a model compound for investigating cardiac glycosides' mechanisms of action. Research has demonstrated that low doses stimulate heart activity, while high doses can lead to severe arrhythmias and cardiac arrest. This duality makes it a critical subject in studies related to heart diseases and treatments .

Toxicology

This compound's toxicological profile is essential for understanding plant-based poisons and their effects on human health. Studies indicate that it can cause gastrointestinal irritation and cardiovascular disturbances, including bradycardia and ventricular fibrillation . The knowledge gained from these studies aids in developing antidotes and treatment protocols for poisoning cases.

Anticancer Research

Recent studies have explored this compound's potential anticancer properties. For instance, extracts from T. peruviana have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The MTT assay revealed significant reductions in cell viability at specific concentrations, suggesting its potential as a natural anticancer agent .

Antimicrobial Activity

Research has also highlighted this compound's antimicrobial properties. Extracts from the leaves have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings are crucial for exploring new antimicrobial agents derived from natural products .

Case Studies

StudyFocusFindings
Ramos-Silva et al. (2022)Anticancer ActivityMethanolic extracts significantly reduced cell motility in various cancer lines with IC50 values indicating potent activity against PC3 and MCF7 cells .
Tabrez et al. (2022)Anti-diabetic EffectsIn vivo studies on diabetic rats showed that T. peruviana bark extracts improved glycemic control in a dose-dependent manner .
Aisha et al. (2022)Anti-inflammatory ActivityInvestigated the effects of latex from T. peruviana, showing significant inhibition of hemolysis at high concentrations, indicating potential anti-inflammatory properties .

Phytochemical Composition

This compound is not only valuable for its pharmacological effects but also for its diverse phytochemical composition:

  • Cardenolides : The primary active compounds include this compound A, B, and C.
  • Flavonoids : Compounds like quercetin and kaempferol have been identified in the flowers.
  • Alkaloids : Various alkaloids contribute to the plant's medicinal properties.

This complex mixture of phytochemicals suggests potential synergistic effects that may enhance therapeutic efficacy or mitigate toxicity .

Mécanisme D'action

Thevetin exerts its effects primarily by inhibiting the activity of the membrane-bound enzyme sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase). This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making this compound effective in treating certain heart conditions .

Comparaison Avec Des Composés Similaires

    Digitoxin: Similar in its mechanism of action but differs in its pharmacokinetics and toxicity profile.

    Ouabain: Also inhibits Na⁺/K⁺-ATPase but has a different potency and duration of action.

Uniqueness: Thevetin is unique due to its specific glycoside structure and its potent effects on the heart. It is also distinguished by its source, primarily being extracted from Thevetia peruviana seeds .

Activité Biologique

Thevetin is a cardiac glycoside derived from the plant Thevetia peruviana, commonly known as yellow oleander. This compound exhibits significant biological activity, particularly affecting cardiac function and presenting toxicological implications. This article explores the pharmacological properties, toxic effects, and various studies related to the biological activity of this compound.

Chemical Structure and Composition

This compound is categorized as a cardenolide, a type of cardiac glycoside. Its structure includes a steroid nucleus with a lactone ring and sugar moieties. The primary forms of this compound identified are:

  • This compound A : Contains digitoxigenin as its aglycone.
  • This compound B : Contains cannogenin.
  • This compound C : Contains yccotligenin.

These compounds differ in their sugar components, which include various glycosides such as neriifolin and acetyl derivatives .

Cardiac Activity

This compound has been shown to have both stimulant and depressant effects on the heart, depending on the dosage:

  • Low Doses : Stimulatory effects leading to increased myocardial contractility.
  • High Doses : Depressive effects resulting in decreased ventricular contraction and potential cardiac arrest .

The mechanism of action primarily involves the inhibition of the Na+^+/K+^+-ATPase pump, leading to increased intracellular sodium and calcium levels. This results in enhanced cardiac contractility (positive inotropic effect) and can cause bradycardia and arrhythmias .

Toxicological Profile

This compound is highly toxic, with symptoms of poisoning including:

  • Gastrointestinal distress (nausea, vomiting).
  • Cardiovascular symptoms (bradycardia, arrhythmias).
  • Neurological effects (drowsiness, coma) .

A study involving 170 cases of yellow oleander poisoning highlighted severe cardiovascular manifestations, such as ventricular fibrillation being the leading cause of death due to this compound toxicity .

Case Studies

  • Acute Poisoning Incidents : A case study reported prolonged absorption of this compound in patients who ingested yellow oleander seeds, with a median terminal half-life exceeding 50 hours. This prolonged absorption complicates treatment protocols, particularly in cases where activated charcoal is administered .
  • Pharmacokinetics in Clinical Settings : Research indicates that activated charcoal significantly influences the pharmacokinetic profile of this compound by enhancing clearance rates. In patients receiving activated charcoal, there was a notable reduction in mean residence time compared to controls .

Antimicrobial and Cytotoxic Activities

Recent studies have explored the antimicrobial properties of Thevetia extracts. Ethanol extracts from T. peruviana leaves demonstrated notable antibacterial activity against various pathogens, suggesting potential therapeutic applications beyond cardiology .

Anti-Diabetic Properties

Research has also indicated that extracts from T. peruviana exhibit anti-diabetic effects in animal models. These findings suggest that compounds derived from this plant may have broader implications for metabolic disorders .

Summary Table of Biological Activities

Activity Effect Mechanism
Cardiac StimulationIncreased contractilityNa+^+/K+^+-ATPase inhibition
Cardiac DepressionReduced contractilityHigh intracellular Na+^+ and Ca2+^{2+} levels
ToxicityNausea, bradycardia, arrhythmiasInhibition of cardiac ion pumps
AntimicrobialEffective against various pathogensDisruption of microbial cell membranes
Anti-DiabeticDecreased blood glucose levelsPotential modulation of insulin sensitivity

Propriétés

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMBXDQUQRICT-TZNWHQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11018-93-2
Record name Thevetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thevetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.